molecular formula C11H7BrOS B2369051 4-Bromo-5-phenylthiophene-2-carbaldehyde CAS No. 72899-38-8

4-Bromo-5-phenylthiophene-2-carbaldehyde

Cat. No. B2369051
CAS RN: 72899-38-8
M. Wt: 267.14
InChI Key: XGCMSXOQSQCFHH-UHFFFAOYSA-N
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Description

4-Bromo-5-phenylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrOS . It has a molecular weight of 267.14 g/mol . The compound is typically a white to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7BrOS/c12-10-6-9 (7-13)14-11 (10)8-4-2-1-3-5-8/h1-7H . The canonical SMILES representation is C1=CC=C (C=C1)C2=C (C=C (S2)C=O)Br .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.14 g/mol . The compound has an XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 265.94010 g/mol . The topological polar surface area is 45.3 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Photochemical Synthesis

A study by Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives, including 4-Bromo-5-phenylthiophene-2-carbaldehyde. They reported that irradiation of halogenothiophenes in benzene solution yields phenyl derivatives, with iodine-containing compounds showing higher reactivity and stability under reaction conditions compared to bromine-based ones.

Synthesis and Biological Evaluation

Ali et al. (2013) conducted a study on the synthesis of various 4-arylthiophene-2-carbaldehyde compounds, including this compound, using Suzuki-Miyaura cross-coupling. They evaluated these compounds for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, finding good activities in almost all products (Ali et al., 2013).

Synthesis of Fluorescent Thiophene Derivatives

Xu and Yu (2011) synthesized a series of novel fluorescent aryl-substituted thiophene derivatives by reacting 4-Bromothiophene-2-carbaldehyde with benzyl cyanide. These compounds are promising for functional organic light-emitting diode materials. Their study focused on the UV-Vis absorption and photoluminescent spectra of these compounds in dichloromethane (Xu & Yu, 2011).

Synthesis of Imidazole Carbaldehydes and Derivatives

Iddon et al. (1995) studied the synthesis of imidazole carbaldehydes and derivatives, including 4-Bromoimidazole-2-carbaldehydes, using transmetallation of imidazol-5-yllithium compounds. They found that 4-Bromoimidazole-2-carbaldehydes are usually the major products of this reaction (Iddon et al., 1995).

Development of Fluorescence Probes

Chu et al. (2019) developed a new fluorescence probe using a compound synthesized through Suzuki coupling reaction involving (4-bromophenyl)-2H-[1,2,3]-triazole-4-carbaldehyde. This probe showed high selectivity and sensitivity toward homocysteine, indicating potential applications in biological systems (Chu et al., 2019).

Assembly of Polyaromatic Thiophene Structures

Borisov et al. (2019) described a “four-component” assembly of polyaromatic thiophene structures using 5-phenylthiophene-2-carbaldehyde. This process, promoted by GaCl3, resulted in complex polyaromatic structures with strong absorption in the near UV spectral region (Borisov et al., 2019).

Safety and Hazards

The safety information for 4-Bromo-5-phenylthiophene-2-carbaldehyde indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

4-bromo-5-phenylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-6-9(7-13)14-11(10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCMSXOQSQCFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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